![molecular formula C12H19NO2 B1466216 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol CAS No. 1341705-69-8](/img/structure/B1466216.png)
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis
The molecular structure of “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol” is based on its molecular formula, C12H19NO2. The structure includes a cyclopentene ring attached to a carbonyl group, which is further linked to a piperidine ring. The piperidine ring carries a methanol group.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structures : The compound has been explored in various synthetic pathways involving condensation reactions, demonstrating its versatility in organic synthesis. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized using diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride, showcasing the compound's utility in forming complex structures through crystallography studies (Girish et al., 2008). Similarly, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and others within this chemical family have been synthesized and characterized, revealing chair conformations of the piperidine ring and highlighting the importance of these compounds in crystallographic research (Benakaprasad et al., 2007).
Catalytic Applications
Oxidative Cyclization and Antitubercular Activities : Cyclopentenediones derivatives, including those related to [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol, have shown promising applications in catalysis and as potential antitubercular agents. The cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, for instance, demonstrate the compound's potential in catalyzing oxidative cyclization, offering insights into new catalytic methods (Dönges et al., 2014). Additionally, derivatives have been explored for their antitubercular activities, providing a foundation for further medicinal chemistry studies (Bisht et al., 2010).
Chemical Interactions and Molecular Structures
Crystallographic Insights : The structure and intermolecular interactions of compounds within the same chemical family as this compound have been extensively studied, providing valuable information on their molecular arrangements and potential applications in designing new materials and molecules. For example, the study on the crystal structures and Hirshfeld surface analyses of derivatives emphasizes the role of dispersion forces in molecular packing, suggesting applications in material science (Ullah & Stoeckli-Evans, 2021).
Safety and Hazards
properties
IUPAC Name |
cyclopent-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h1-2,10-11,14H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHHMZXKCSIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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